molecular formula C6H10N2O2 B589048 Piracetam-d8 CAS No. 1329799-64-5

Piracetam-d8

Cat. No. B589048
CAS RN: 1329799-64-5
M. Wt: 150.207
InChI Key: GMZVRMREEHBGGF-SVYQBANQSA-N
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Description

Piracetam-d8 is a derivative of Piracetam, a nootropic compound known for its cognitive-enhancing properties . It is a modified version of Piracetam that contains eight deuterium atoms, which are heavy isotopes of hydrogen . This modification makes the compound more stable and can result in a longer half-life in the body . It is commonly used as a cognitive enhancer to improve memory, focus, and overall cognitive function .


Synthesis Analysis

The synthesis of Piracetam involves taking alpha-pyrrolidone as raw material, slowly adding a methanol solution of sodium methoxide at reduced pressure . After methanol is evaporated completely, a methylbenzene solution of methyl chloroacetate is slowly added . The reaction temperature is controlled to be 20 to 110 DEG C and reacts for 5.0 hours under heat-preserved condition .


Molecular Structure Analysis

Polymorphs II and III of piracetam exhibit a polytypic relationship comprising identical layers of molecules with different relative arrangements . Polymorph II has an interlayer structure in which the piracetam molecules adopt face-to-face and edge-to-edge alignments, while polymorph III adopts a herringbone type arrangement in the interlayer region .


Physical And Chemical Properties Analysis

Piracetam D8 has a molecular weight of 146.25 g/mol and a molecular formula of C6H10D8N2O2 . It has a melting point of 149-151°C and is soluble in water, ethanol, and propylene glycol . The compound is typically administered orally and has a relatively short half-life of around 4-5 hours .

Mechanism of Action

Target of Action

Piracetam-d8, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), primarily targets the neuronal and vascular systems . It modulates neurotransmission in a range of transmitter systems, including cholinergic and glutamatergic systems . It also influences the vascular system by reducing erythrocyte adhesion to the vascular endothelium .

Mode of Action

Piracetam-d8 interacts with the polar heads in the phospholipids membrane, and the resulting mobile drug-lipid complexes are thought to reorganize the lipids and influence membrane function and fluidity . This interaction is thought to improve membrane stability, allowing the membrane and transmembrane proteins to maintain and recover the three-dimensional structure or folding for normal function .

Biochemical Pathways

Piracetam-d8 affects several biochemical pathways. It has been reported to improve neural plasticity . It also inhibits the PI3K/Akt/mTOR pathway in oxygen-glucose deprivation (OGD)-stimulated SH-SY5Y cells . Moreover, it attenuates the translocation of mitochondrion-specific proteins of the caspase-independent pathway, such as apoptotic-inducing factor (AIF) and endonuclease-G (endo-G) .

Pharmacokinetics

Cells co-treated with lipopolysaccharide (lps) and piracetam exhibited significant uptake of piracetam . More research is needed to fully understand the ADME properties of Piracetam-d8.

Result of Action

Piracetam-d8 has neuroprotective and anticonvulsant properties . It enhances the growth of OGD-stimulated SH-SY5Y cells, inhibits oxidative stress, and improves mitochondrial function . It also attenuates oxidative DNA fragmentation and poly [ADP-ribose] polymerase-1 (PARP-1) up-regulation in the nucleus .

Action Environment

Environmental factors can influence the action of Piracetam-d8. For instance, a study found that the effect of Piracetam was selective in rodents of the attention deficit phenotype (ED-low), and restored the preference for an enriched environment during exploratory behavior . This suggests that the environment can play a role in the efficacy of Piracetam-d8.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Piracetam-d8 involves the deuteration of Piracetam, which is a nootropic drug. The deuteration process is carried out by replacing the hydrogen atoms in the molecule with deuterium atoms. This is done to create a labeled compound that can be used in various research studies.", "Starting Materials": ["Piracetam", "Deuterium oxide", "Sodium hydroxide", "Deuterium gas", "Hydrogen gas", "Palladium on carbon"], "Reaction": ["Step 1: Piracetam is dissolved in deuterium oxide and sodium hydroxide is added to the solution.", "Step 2: The mixture is heated and deuterium gas is bubbled through it.", "Step 3: Palladium on carbon is added as a catalyst and the mixture is stirred for several hours.", "Step 4: The reaction mixture is filtered and the solid is washed with deuterium oxide.", "Step 5: The product is obtained by drying the solid under vacuum."] }

CAS RN

1329799-64-5

Product Name

Piracetam-d8

Molecular Formula

C6H10N2O2

Molecular Weight

150.207

IUPAC Name

2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2

InChI Key

GMZVRMREEHBGGF-SVYQBANQSA-N

SMILES

C1CC(=O)N(C1)CC(=O)N

synonyms

2-Oxo-1-pyrrolidineacetamide-d8;  (2-Oxopyrrolidino)acetamide-d8;  2-(2-Oxopyrrolidin-1-yl)acetamide-d8;  Avigilen-d8;  Axonyl-d8;  Cerebroforte-d8;  Piramem-d8;  Pyracetam-d8;  UCB 6215-d8; 

Origin of Product

United States

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